REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[cH:6][cH:7][c:8]([S:11][Cl:12])[cH:9][cH:10]1.[CH3:13][NH:14][C:15](=[O:16])[O:17][c:18]1[cH:19][cH:20][cH:21][c:22]2[c:28]1[O:27][C:24]([CH3:25])([CH3:26])[CH2:23]2.[OH2:29].[cH:30]1[cH:31][cH:32][n:33][cH:34][cH:35]1>>[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[cH:6][cH:7][c:8]([S:11][N:14]([CH3:13])[C:15](=[O:16])[O:17][c:18]2[cH:19][cH:20][cH:21][c:22]3[c:28]2[O:27][C:24]([CH3:25])([CH3:26])[CH2:23]3)[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1ccc(SCl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC(=O)Oc1cccc2c1OC(C)(C)C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CN(Sc1ccc(C(C)(C)C)cc1)C(=O)Oc1cccc2c1OC(C)(C)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |